molecular formula C10H12FN3 B13137059 3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine

3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine

Cat. No.: B13137059
M. Wt: 193.22 g/mol
InChI Key: OCBRVKBTBCKDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The addition of a fluoro group at the 4-position of the indazole ring and a propan-1-amine chain at the 3-position makes this compound unique. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Propan-1-amine Chain: The propan-1-amine chain can be attached through a nucleophilic substitution reaction using an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts and automated systems can be employed to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the fluoro group or the indazole ring, leading to defluorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indazol-1-yl)propan-1-amine
  • 4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine
  • 1-Ethyl-1H-indazol-3-amine

Uniqueness

3-(4-Fluoro-1H-indazol-3-yl)propan-1-amine is unique due to the presence of the fluoro group at the 4-position of the indazole ring, which can significantly influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C10H12FN3

Molecular Weight

193.22 g/mol

IUPAC Name

3-(4-fluoro-2H-indazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H12FN3/c11-7-3-1-4-8-10(7)9(14-13-8)5-2-6-12/h1,3-4H,2,5-6,12H2,(H,13,14)

InChI Key

OCBRVKBTBCKDLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.